![molecular formula C13H14F3N3 B2526080 1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1014019-33-0](/img/structure/B2526080.png)
1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the first paper, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. The synthesis was characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction, with structures confirmed by 13C NMR for some derivatives . Although the compound of interest is not synthesized in these studies, the methodologies and characterization techniques mentioned could be relevant for its synthesis and analysis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. In the second paper, the structure of a complex pyrazolo[3,4-b]pyridine derivative was determined by single-crystal X-ray diffraction, revealing a coplanar structure of the newly formed pyridine ring . Similarly, the third paper discusses the structural characterization of a pyrazoline compound, which was confirmed by X-ray diffraction studies . These studies highlight the importance of X-ray crystallography in determining the molecular structure of pyrazole derivatives, which would be applicable to the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be quite diverse. The papers provided do not detail specific reactions for the compound "1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine," but they do discuss the synthesis of related compounds, which involves various organic reactions such as cyclization and condensation . These reactions are crucial for the formation of the pyrazole core and the attachment of various substituents, which define the chemical properties and biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure. For instance, the presence of substituents like trifluoromethyl groups can significantly affect the compound's lipophilicity, electronic distribution, and potential to form hydrogen bonds. The papers discuss the characterization of synthesized compounds using techniques like IR, NMR, and HRMS, which provide information on functional groups, molecular weight, and purity . The crystal packing and intermolecular interactions, such as C-H···π interactions, are also analyzed using Hirshfeld surface analysis, which can influence the compound's solubility and stability .
Scientific Research Applications
Hydrogen-bonded Structural Analysis
Research demonstrates the formation of complex sheets and chains through hydrogen bonds in related compounds. The molecular structure of such compounds, including methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, involves N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to a polarized molecular-electronic structure (Portilla et al., 2007).
Synthesis of Pyrazolo Pyrimidines
The compound has been involved in the synthesis of pyrazolo[1,5-a] pyrimidines, which exhibit significant biological activities. The process includes various steps like acetylation, condensation, and reactions with hydrazine hydrate, leading to the formation of new derivatives (Xu Li-feng, 2011).
Antimicrobial and Antioxidant Applications
Some derivatives show broad-spectrum antimicrobial and antioxidant activities. This is evident in the synthesis of triazolyl chalcone derivatives and their evaluation as potential anti-microbial, anti-oxidant, and anti-cancer agents (Bhat et al., 2016).
Environmental Synthesis and Antimicrobial Activity
Environmentally friendly synthesis methods, like conventional and non-conventional methods, have been utilized for creating fluorinated pyrazolone derivatives. These synthesized products showcase antimicrobial activity (Shelke et al., 2007).
Intramolecular H-bonding in Reductive Cyclization
The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives has been studied. This includes examining the structure of pyrazole derivatives through X-ray diffraction and DFT calculations (Szlachcic et al., 2020).
Synthesis and Dyeing Properties of Azo and Bisazo Dyes
5-Pyrazolones have been used to synthesize heterocycles with dyeing properties. This study also explored their biological properties, confirming their structures via spectroscopic and analytical methods (Bagdatli & Ocal, 2012).
Safety and Hazards
Future Directions
Trifluoromethyl group-containing compounds have been gaining attention in the pharmaceutical and agrochemical industries due to their unique properties . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of such compounds, including “1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine”, could be a promising direction for future research.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction could potentially alter the biological activity of the target, resulting in a therapeutic effect.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have diverse biological effects.
properties
IUPAC Name |
1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRWRQDSRLDHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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